![molecular formula C21H20FN3O3 B2841179 8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-84-9](/img/structure/B2841179.png)
8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound is a complex organic molecule. It contains a dipyridopyrimidinone core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The compound contains a fluorine atom, which could potentially participate in hydrogen bonding and influence the compound’s overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its solubility .Scientific Research Applications
- The protocol has been applied to methoxy-protected (−)-D8-THC and cholesterol, demonstrating its versatility. Additionally, it played a role in the formal total synthesis of d-®-coniceine and indolizidine 209B .
- The compound’s structure and properties make it a promising candidate for further drug development .
- The γ-addition products obtained from the compound can be readily converted to optically enriched 3-fluoro-3-allyl oxindoles .
- The stability of pinacol boronic esters makes them particularly useful in chemical transformations where the boron moiety remains in the product .
- Applications include the introduction of alkyl, alkenyl, and aryl groups via boronic esters. These transformations are essential in synthetic chemistry .
Catalytic Protodeboronation for Alkene Hydromethylation
Macrocyclic ALK Inhibitors
Enantioselective Synthesis of 3-Fluoro-3-Allyl Oxindoles
Boronic Acid Derivatives
Organic Synthesis and Functional Group Transformations
Hydroboration-Deboronation Strategy
Mechanism of Action
Future Directions
properties
IUPAC Name |
13-fluoro-5-[3-(2-methoxyphenyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-18-5-3-2-4-14(18)6-9-20(26)24-11-10-17-16(13-24)21(27)25-12-15(22)7-8-19(25)23-17/h2-5,7-8,12H,6,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNMMYJAVFMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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